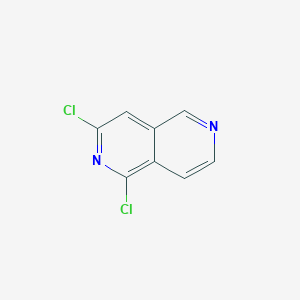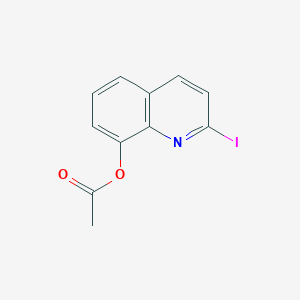
(2-Iodoquinolin-8-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Iodoquinolin-8-yl) acetate is an organic compound with the molecular formula C11H8INO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 2-position and an acetate group at the 8-position of the quinoline ring makes this compound unique and of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodoquinolin-8-yl) acetate typically involves the iodination of quinoline derivatives followed by acetylation. One common method involves the use of diiodohydantoin as the iodinating agent and triethylbenzylammonium chloride (TEBA) as a phase transfer catalyst. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: (2-Iodoquinolin-8-yl) acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction reactions can lead to the formation of quinolinones or dihydroquinolines .
Scientific Research Applications
(2-Iodoquinolin-8-yl) acetate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of (2-Iodoquinolin-8-yl) acetate involves its interaction with specific molecular targets. The iodine atom and the acetate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Quinoline: The parent compound without the iodine and acetate groups.
2-Iodoquinoline: Similar structure but lacks the acetate group.
8-Acetoxyquinoline: Similar structure but lacks the iodine atom.
Uniqueness: (2-Iodoquinolin-8-yl) acetate is unique due to the presence of both the iodine atom and the acetate group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8INO2 |
|---|---|
Molecular Weight |
313.09 g/mol |
IUPAC Name |
(2-iodoquinolin-8-yl) acetate |
InChI |
InChI=1S/C11H8INO2/c1-7(14)15-9-4-2-3-8-5-6-10(12)13-11(8)9/h2-6H,1H3 |
InChI Key |
QGUOHPDLNSTSHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-Hydroxyphenyl)acryloyl]glycine](/img/structure/B13897260.png)

![2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid](/img/structure/B13897266.png)
![4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]benzoic Acid](/img/structure/B13897267.png)
![Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13897275.png)
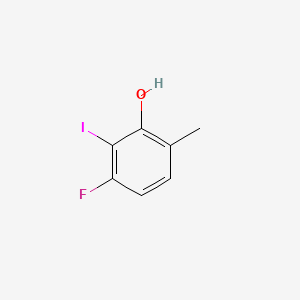
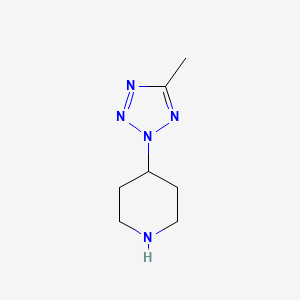
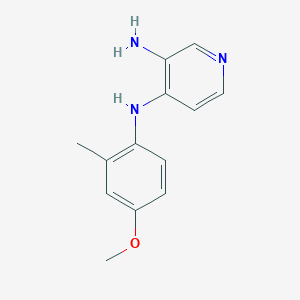
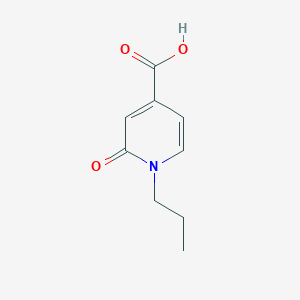
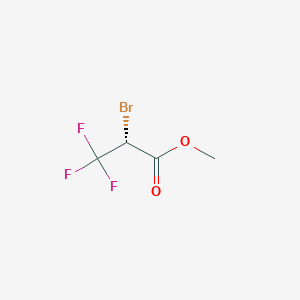
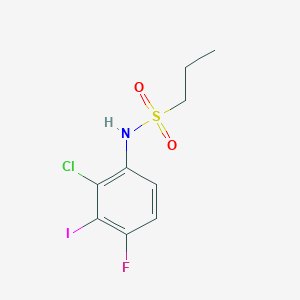
![O4-tert-butyl O7-methyl 6-oxo-4-azaspiro[2.5]octane-4,7-dicarboxylate](/img/structure/B13897332.png)
